molecular formula C16H19N3O3 B1662659 (1-Isothiocyanatoethyl)benzene CAS No. 314054-36-9

(1-Isothiocyanatoethyl)benzene

カタログ番号: B1662659
CAS番号: 314054-36-9
分子量: 301.34 g/mol
InChIキー: ZIMKJLALTRLXJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide) is a small-molecule, selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF) . It was derived from N-acetylserotonin but exhibits greater potency and a significantly longer half-life, providing sustained activation of TrkB and its downstream signaling pathways such as ERK and Akt . A key advantage of HIOC for in vivo research is its ability to cross the blood-brain and blood-retina barriers after systemic administration, enabling non-invasive study of central nervous system and retinal protection . Preclinical studies highlight its robust neuroprotective value. HIOC has been shown to protect against glutamate-induced excitotoxicity and preserve visual function long-term in models of ocular blast injury, with efficacy when administered up to 3 hours post-injury . Furthermore, research in a rat model of subarachnoid hemorrhage demonstrated that HIOC activates the TrkB/ERK signaling cascade, reduces neuronal apoptosis, and improves neurobehavioral outcomes . These properties make HIOC a critical research tool for investigating therapeutic strategies for traumatic brain injury, traumatic optic neuropathy, stroke, and other neurological disorders involving BDNF/TrkB signaling.

特性

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMKJLALTRLXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032115
Record name HIOC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314054-36-9
Record name Hioc
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314054369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HIOC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIOC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC3KZQ72GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Gram-Scale Synthesis Without Protective Groups

The foundational method for HIOC synthesis involves direct N-acylation of serotonin hydrochloride (1) with 2-oxopiperidine-3-carboxylic acid (4) using 1,1'-carbonyldiimidazole (CDI) as the coupling agent. Key advantages include:

  • Elimination of protective group strategies for the indole nitrogen or phenolic hydroxyl
  • High reproducibility at multi-gram scales (71% isolated yield)
  • Compatibility with diverse solvent systems (Table 1)

Table 1. Solvent and Base Optimization for N-Acylation

Entry Solvent System Base Conversion (%) Bis-Acylated Byproduct (%)
1 DMF None 25 66
2 CH2Cl2/Et3N (1:1) Triethylamine 68 29
3 CH2Cl2/Pyridine (1:1) Pyridine 33 <1

Critical parameters:

  • Solvent polarity : Dichloromethane/pyridine mixtures suppress bis-acylation by modulating nucleophilicity
  • Base selection : Pyridine enhances serotonin solubility while acting as a mild proton scavenger
  • Stoichiometry : 1.2 equivalents of CDI relative to carboxylic acid prevents imidazole accumulation

Isolation and Purification Challenges

Post-reaction processing requires:

  • Dry loading of crude product onto silica gel to mitigate polarity issues
  • Gradient elution with ethyl acetate/methanol (9:1) for chromatographic separation
  • Hot diethyl ether washes to remove residual imidazole (≤0.5% by 1H NMR)

Synthetic Route Optimization for Racemic HIOC

Carboxylic Acid Precursor Synthesis

Revisions to 2-oxopiperidine-3-carboxylic acid preparation addressed yield limitations in early routes:

First-Generation Route

  • Pipecolic acid oxidation with Jones reagent (CrO3/H2SO4)
    • Yield: 58%
    • Issues: Over-oxidation to glutaric acid derivatives

Optimized Protocol

  • N-Boc-pipecolic acid formation (92% yield)
  • Swern oxidation (COCl2/DMSO)
    • Ketone formation: 85% yield
  • Acidic deprotection (TFA/CH2Cl2)
    • Overall yield: 78% (3 steps)

CDI Coupling Mechanism Insights

FT-IR and 13C NMR studies revealed:

  • Imidazole carbamate intermediate formation at δ 156.7 ppm
  • Base-dependent reaction pathways:
    • Triethylamine: Promotes carbamate decomposition to reactive acyl imidazolium species
    • Pyridine: Stabilizes intermediates via π-π interactions

Enantioselective Synthesis Strategies

Porcine Liver Esterase (PLE)-Mediated Desymmetrization

Asymmetric synthesis employs PLE for kinetic resolution:

  • Substrate: Prochiral diethyl 2-oxopiperidine-3,3-dicarboxylate
  • Hydrolysis conditions:
    • 0.1 M phosphate buffer (pH 7.4)
    • 25°C, 48 hr
  • Results:
    • Enantiomeric excess (ee): 82%
    • Conversion: 45% (S)-monoacid

Table 2. PLE Activity Across Substrates

Substrate Conversion (%) ee (%)
3-Methyl derivative 38 75
4-Fluoro derivative 52 88
5-Methoxy derivative 29 68

Transition Metal Catalysis Attempts

Preliminary studies with Ru(II)-TsDPEN complexes showed:

  • Moderate enantioselectivity (61% ee) in transfer hydrogenation
  • Suboptimal conversion (≤35%) due to indole coordination

Industrial Production Considerations

CDI Recycling Protocol

Patent EP1731510A1 details imidazole recovery:

  • Neutralization of HCl byproduct with gaseous NH3
  • Filtration of NH4Cl precipitate
  • Imidazole recycle rate: 89-93% per batch
  • CDI purity: ≥99.8% by HPLC (λ=254 nm)

Continuous Flow Implementation

Pilot-scale trials achieved:

  • Residence time: 12 min vs 3 hr batch process
  • Productivity: 1.2 kg HIOC/day (5 L reactor)
  • Solvent consumption reduction: 40%

Analytical Characterization Benchmarks

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6): δ 10.76 (s, 1H, OH), 8.23 (t, J=5.6 Hz, 1H, NH), 7.25 (d, J=8.7 Hz, 1H), 6.95 (d, J=2.3 Hz, 1H), 6.66 (dd, J=8.7, 2.3 Hz, 1H)
  • HRMS : m/z 302.1374 [M+H]+ (calc. 302.1371)

Purity Assessment

  • HPLC : 99.4% (C18, 0.1% TFA/MeCN gradient)
  • Elemental Analysis : C 63.52%, H 6.23%, N 13.92% (theory: C 63.56%, H 6.01%, N 13.84%)

化学反応の分析

科学的研究への応用

HIOC は、次のような幅広い科学的研究への応用があります。

科学的研究の応用

Neuroprotection in Ocular Trauma

HIOC has shown significant promise in protecting against vision loss due to traumatic injuries. Research indicates that HIOC activates the TrkB signaling pathway, which is crucial for neuronal survival and function.

  • Mechanism of Action : HIOC enhances the phosphorylation of TrkB and Akt, leading to reduced apoptosis in retinal cells exposed to neurotoxic conditions .
  • Efficacy : In animal studies, systemic administration of HIOC preserved visual function in mice subjected to blast injuries. Notably, treatment initiated within three hours post-injury maintained visual acuity for at least four months .

Treatment of Traumatic Optic Neuropathy

HIOC's role extends beyond ocular trauma to include potential applications in treating traumatic optic neuropathy (TON). The compound's ability to penetrate the blood-brain barrier allows it to exert protective effects on the optic nerve.

  • Study Findings : In a controlled study, mice treated with HIOC exhibited significantly higher contrast sensitivity compared to those receiving a placebo, indicating its effectiveness in preserving visual function post-trauma .

Potential Applications in Neurodegenerative Diseases

Given its neuroprotective properties, HIOC may also be explored for therapeutic interventions in neurodegenerative diseases characterized by neuronal loss.

  • Research Insights : Studies suggest that HIOC can protect neurons from apoptosis and promote neurogenesis under different conditions, making it a candidate for further investigation in diseases like Alzheimer's and Parkinson's .

Table 1: Summary of HIOC Efficacy in Animal Studies

Study ReferenceTreatment Dose (mg/kg)Time Post-Injury (hours)Visual Function PreservationKey Findings
303SignificantMaintained visual function for 4 months
400SignificantEnhanced contrast sensitivity post-blast
Varies6SignificantReduced caspase-3 activation in treated cells

Table 2: Comparison of HIOC with Other TrkB Activators

CompoundMechanismBlood-Brain Barrier PenetrationEfficacy in Ocular Trauma
HIOCTrkB activationYesHigh
BDNFNatural ligandLimitedModerate
N-acetylserotoninTrkB activationYesModerate

Case Study 1: Blast-Induced Ocular Injury

In a study conducted by Iuvone et al., the effects of HIOC were evaluated on mice subjected to blast overpressure. The results demonstrated that:

  • Mice treated with HIOC maintained significantly higher visual acuity compared to vehicle-treated controls.
  • The therapeutic window was established; treatment was effective when administered within three hours post-injury but not after 24 hours .

Case Study 2: Neuroprotection Post-SAH

Another investigation focused on early brain injury following subarachnoid hemorrhage (SAH). The study aimed to assess whether HIOC could mitigate neuronal damage:

  • Preliminary results indicated that HIOC administration significantly reduced markers of neuronal death compared to controls.
  • The study highlighted the potential of HIOC as a therapeutic agent for acute brain injuries .

作用機序

類似の化合物との比較

HIOC は、血液脳関門と血液網膜関門を通過する能力、および TrkB 受容体を強力に活性化する能力においてユニークです。類似の化合物には次のようなものがあります。

HIOC は、その特定の神経保護効果と、そのアナログよりも効果的に TrkB 受容体を活性化できる能力により際立っています。.

類似化合物との比較

Comparison with Similar Compounds

Structural Comparison

HIOC belongs to a class of serotonin derivatives designed to activate TrkB. Key structural analogs include:

  • N-acetylserotonin (NAS) : Retains serotonin’s indole ring but substitutes the primary amine with an acetyl group.
  • HIDD and ANAT : Derivatives with modifications at the 5-hydroxyindole or ethylamine positions.
  • GGS : A melatonin-related compound lacking TrkB activity .

HIOC’s distinct 2-oxopiperidine-3-carboxamide group confers steric bulk and resistance to enzymatic degradation, addressing the instability of NAS (half-life <30 minutes in plasma) .

TrkB Activation Potency

HIOC outperforms NAS and other derivatives in TrkB phosphorylation and downstream signaling (Table 1):

Compound TrkB Activation (500 nM) Half-Life (Brain) Blood-Brain Barrier Penetration
HIOC ~90% of BDNF efficacy ~4 hours Yes
NAS ~30% of BDNF efficacy <1 hour Limited
BDNF (natural ligand) 100% efficacy Minutes Poor
HIDD ~50% of HIOC Not reported Yes
ANAT ~40% of HIOC Not reported Yes

Data derived from .

  • Mechanism : HIOC induces sustained TrkB phosphorylation (peaking at 6–16 hours post-administration) and activates downstream effectors like ERK1/2 and Akt, promoting neuronal survival . In contrast, NAS-induced TrkB activation peaks earlier (1–2 hours) and declines rapidly .
  • Specificity: HIOC selectively activates TrkB over TrkA, unlike non-specific agonists like 7,8-dihydroxyflavone .

Pharmacokinetic Advantages

  • Stability : HIOC resists hydrolysis in serum and liver microsomes, with 80% remaining intact after 2 hours (vs. <20% for NAS) .
  • Brain Retention : After intraperitoneal injection, HIOC achieves brain concentrations of ~300 ng/g at 10 minutes and remains detectable for 24 hours, enabling prolonged therapeutic effects .

Therapeutic Efficacy

  • Neuroprotection : In SAH models, HIOC reduces neuronal apoptosis by 60% (vs. 40% for BDNF) via TrkB/ERK-mediated upregulation of Bcl-2 and suppression of caspase-3 .
  • Retinal Protection : HIOC attenuates light-induced photoreceptor loss by 70%, correlating with TrkB activation in retinal ganglion cells .
  • Epilepsy Models : HIOC suppresses refractory seizures in neonatal mice, comparable to LM-22A4 (a TrkB agonist), but without activating off-target ERK pathways .

Limitations vs. BDNF

However, its oral bioavailability and stability make it superior for chronic CNS conditions .

生物活性

HIOC, or N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxo-3-piperidinecarboxamide, is a selective TrkB receptor agonist that has garnered attention for its neuroprotective properties. This article delves into the biological activity of HIOC, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

HIOC primarily functions as an agonist for the TrkB receptor, which is a key player in neurotrophic signaling pathways. Upon activation, TrkB initiates a cascade of intracellular signaling that promotes neuronal survival, growth, and differentiation. The principal mechanisms observed include:

  • Phosphorylation of TrkB and Akt : HIOC treatment leads to increased phosphorylation levels of TrkB and Akt in neuronal cells, indicating activation of these signaling pathways .
  • Reduction in Apoptosis : HIOC has been shown to decrease the activation of caspase-3, a marker of apoptosis, thereby protecting neurons from excitotoxicity and promoting cell survival .

Efficacy in Case Studies

Recent studies have highlighted the effectiveness of HIOC in preventing vision loss and protecting retinal neurons from damage due to various stressors:

  • Ocular Blast Injury : In animal models subjected to blast-induced ocular trauma, HIOC administration significantly preserved visual function. The treatment was associated with reduced retinal degeneration and improved contrast sensitivity .
  • Light-Induced Retinal Degeneration (LIRD) : HIOC demonstrated protective effects against LIRD by penetrating both the blood-brain barrier and blood-retinal barrier effectively. This property is crucial for its application in treating retinal diseases .

Table 1: Summary of Key Findings on HIOC

Study ReferenceModel UsedKey FindingsMechanism of Action
MicePreserved visual function post-blast injuryTrkB activation leading to reduced apoptosis
Rat NeuronsIncreased phosphorylation of TrkB/AktNeuroprotection via TrkB signaling
In vivoProtection against light-induced retinal damageSelective TrkB receptor agonism

Case Studies

A notable case study involved the administration of HIOC in a controlled environment where mice were exposed to ocular blast injuries. Results indicated that systemic HIOC treatment not only protected against visual impairment but also facilitated recovery by enhancing neurotrophic signaling pathways .

Furthermore, pharmacokinetic studies demonstrated that HIOC has a favorable profile for therapeutic use, with effective dosing regimens established to maximize its neuroprotective effects while minimizing potential toxicity .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying HIOC's molecular interactions?

  • Use the PICOT framework to structure your inquiry: P opulation (e.g., specific cell lines or biological systems), I ntervention (HIOC administration), C omparison (control groups or alternative compounds), O utcome (e.g., binding affinity, metabolic changes), and T imeframe (duration of exposure). This ensures clarity and alignment with experimental goals .
  • Example: "In murine macrophages (P), how does HIOC (I) compared to dexamethasone (C) modulate TNF-α expression (O) over 24 hours (T)?"

Q. What methodologies are essential for validating HIOC's purity and structural identity in synthetic chemistry?

  • Combine spectroscopic techniques (NMR, FT-IR) with chromatographic methods (HPLC, GC-MS) to confirm purity and structure. For novel derivatives, include X-ray crystallography or high-resolution mass spectrometry (HRMS) .
  • Reference established protocols for compound characterization in peer-reviewed journals to ensure reproducibility .

Q. How should I design a literature review to identify gaps in HIOC research?

  • Use databases like PubMed, SciFinder, and Web of Science with keywords: "HIOC synthesis," "HIOC mechanism," and "HIOC [specific application]." Apply PEO framework (Population, Exposure, Outcome) to categorize findings and highlight understudied areas (e.g., HIOC's effects on non-mammalian systems) .

Advanced Research Questions

Q. How can conflicting data on HIOC's efficacy in preclinical models be reconciled?

  • Conduct a meta-analysis of dose-response curves and experimental conditions (e.g., pH, temperature). Use statistical tools like ANOVA to identify confounding variables (e.g., batch variability in HIOC synthesis) .
  • Cross-validate findings with orthogonal assays (e.g., in vitro binding assays vs. in vivo toxicity studies) to resolve discrepancies .

Q. What experimental strategies address HIOC's instability in aqueous environments?

  • Optimize formulation using nanocarriers (liposomes, polymeric nanoparticles) or prodrug modifications . Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) and quantify degradation products with LC-MS .
  • Compare shelf-life data across solvents (DMSO vs. saline) to identify optimal storage conditions .

Q. How can interdisciplinary approaches enhance HIOC's mechanistic studies?

  • Integrate computational chemistry (molecular docking, MD simulations) to predict HIOC-target interactions, followed by biophysical validation (SPR, ITC) .
  • Collaborate with bioinformatics teams to analyze omics data (transcriptomics/proteomics) for pathway-level insights .

Q. What ethical considerations apply to HIOC studies involving human-derived samples?

  • Follow IRB protocols for informed consent and data anonymization. For clinical correlations, use de-identified biospecimens and justify sample size with power calculations .
  • Address potential conflicts of interest (e.g., patent filings) transparently in publications .

Methodological Guidance for Data Analysis

Q. How should I analyze dose-dependent effects of HIOC in heterogeneous cell populations?

  • Apply single-cell RNA sequencing to capture variability. Use clustering algorithms (t-SNE, UMAP) to identify subpopulations with divergent responses .
  • Pair with flow cytometry to validate protein-level changes in target markers .

Q. What statistical models are robust for HIOC's pharmacokinetic-pharmacodynamic (PK-PD) modeling?

  • Use non-linear mixed-effects modeling (NLMEM) to account for inter-individual variability. Validate with Akaike Information Criterion (AIC) to select optimal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Isothiocyanatoethyl)benzene
Reactant of Route 2
Reactant of Route 2
(1-Isothiocyanatoethyl)benzene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。